![molecular formula C20H19N3O3S B2537489 1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline CAS No. 850937-19-8](/img/structure/B2537489.png)
1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline
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Overview
Description
1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline, commonly known as "ETAI", is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Potential
- Anticancer Activity and Tubulin Binding : Compounds related to 1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline, specifically indole–quinoline–oxadiazoles, have been synthesized for their anticancer potential. One such compound demonstrated low IC50 value, high selectivity index to MCF7 cells, and a mitotic block in flow cytometric cell cycle progression analysis, indicating potential as a tubulin inhibitor and effectiveness in cancer treatment (Kamath, Sunil, & Ajees, 2016).
Anti-inflammatory and Analgesic Activities
- Anti-inflammatory and Analgesic Effects : Novel derivatives of 1,3,4-oxadiazoles, similar to the compound , have shown significant anti-inflammatory and analgesic activities in preclinical models. These derivatives were found to effectively inhibit rat paw edema and displayed lesser ulceration compared to standard drugs, indicating their potential in pain and inflammation management (Alam et al., 2011).
Antimicrobial Applications
- Antimicrobial Properties : Indole derivatives containing 1,3,4-oxadiazole have shown significant antimicrobial potential. These compounds have been effective against various microbial species, indicating their potential application in combating infectious diseases (Gadegoni & Manda., 2013).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : Compounds similar to 1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that such indoline compounds can effectively inhibit corrosion on steel surfaces in acidic environments, suggesting their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , and 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . These targets play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known activities of indole and 1,3,4-oxadiazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole and 1,3,4-oxadiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-25-16-9-7-15(8-10-16)19-21-22-20(26-19)27-13-18(24)23-12-11-14-5-3-4-6-17(14)23/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPNXIMKDUYWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
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